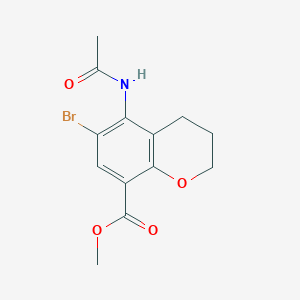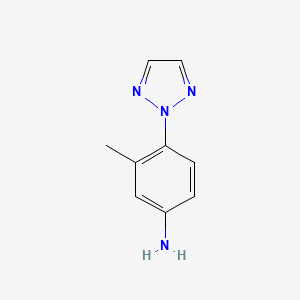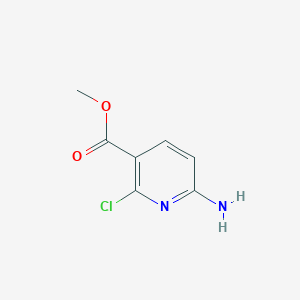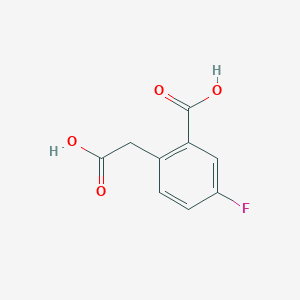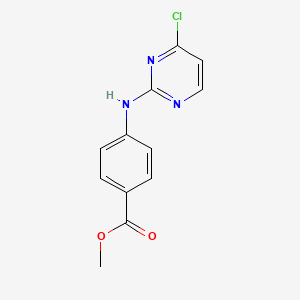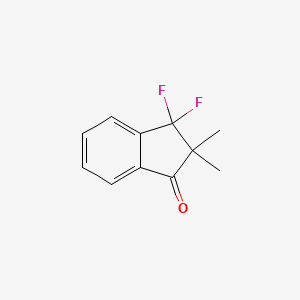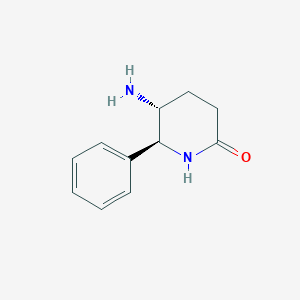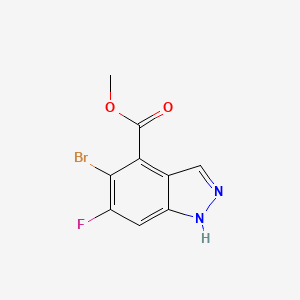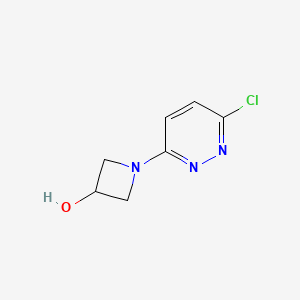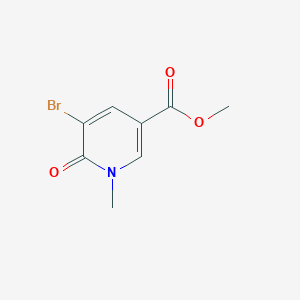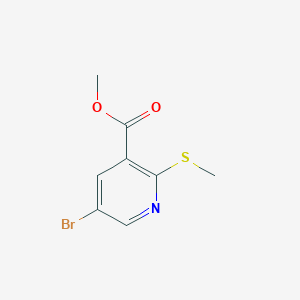![molecular formula C10H8F3NO2 B1428734 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1461715-50-3](/img/structure/B1428734.png)
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Descripción general
Descripción
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazolidin-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Preparation of 4-(Trifluoromethyl)phenylamine: This can be achieved by the reduction of 4-(trifluoromethyl)nitrobenzene using suitable reducing agents such as tin chloride or iron powder in acidic conditions.
Formation of the Oxazolidin-2-one Ring: The amine group is then reacted with a suitable carbonyl compound, such as a β-keto ester or β-diketone, under acidic conditions to form the oxazolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are optimized to achieve large-scale production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidin-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxazolidin-2-one derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated, alkoxylated, or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be exploited in various chemical reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for designing molecules that can interact with biological targets.
Medicine: In the pharmaceutical industry, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug molecules, making them more effective.
Industry: In materials science, the compound is used in the development of advanced materials with specific electronic and physical properties. Its incorporation into polymers and other materials can improve their performance and durability.
Mecanismo De Acción
The mechanism by which 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards its molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound may target specific enzymes involved in disease pathways.
Receptors: It can interact with receptors to modulate biological responses.
Pathways: It may influence various biochemical pathways by altering the activity of key molecules.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the oxazolidin-2-one ring.
Trifluoromethylated Benzene Derivatives: These compounds share the trifluoromethyl group but differ in their functional groups and ring structures.
Uniqueness: 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is unique due to its combination of the trifluoromethyl group and the oxazolidin-2-one ring. This combination provides distinct electronic and steric properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-9(15)16-8/h1-4,8H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGMNGIRYITIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-50-3 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


